molecular formula C19H16BrN3O2 B248642 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B248642
M. Wt: 398.3 g/mol
InChI Key: MMDUKHUCZCKNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as BPP-6, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazoles, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting specific enzymes and signaling pathways. 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. The compound has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may also exert its anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
Biochemical and physiological effects:
5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha). 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid mediators that play a key role in inflammation. The compound has been found to induce apoptosis in cancer cells and inhibit their growth. 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research. 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to exhibit a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, the limitations of 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include its relatively low solubility in water, which may limit its bioavailability in vivo. The compound may also exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One area of research is to further elucidate the mechanism of action of the compound. This will help to identify specific targets and pathways that are involved in the biological effects of 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Another area of research is to optimize the pharmacokinetic properties of the compound, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may be evaluated for its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Overall, 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biological effects and clinical potential.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 4-bromoaniline, 3-methoxybenzaldehyde, and 2,4-pentanedione in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, arthritis, and bacterial infections. 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. The compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

properties

Product Name

5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H16BrN3O2/c1-11-16-17(22-21-11)19(24)23(14-8-6-13(20)7-9-14)18(16)12-4-3-5-15(10-12)25-2/h3-10,18H,1-2H3,(H,21,22)

InChI Key

MMDUKHUCZCKNKT-UHFFFAOYSA-N

SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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